molecular formula C7H10Cl3NO3 B12563930 N-(Trichloroacetyl)-L-valine CAS No. 165058-55-9

N-(Trichloroacetyl)-L-valine

Cat. No.: B12563930
CAS No.: 165058-55-9
M. Wt: 262.5 g/mol
InChI Key: WPBVPJGATFRKDV-BYPYZUCNSA-N
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Description

N-(Trichloroacetyl)-L-valine is a compound that belongs to the class of trichloroacetamides It is derived from L-valine, an essential amino acid, and trichloroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Trichloroacetyl)-L-valine can be synthesized through the reaction of L-valine with trichloroacetyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Trichloroacetyl)-L-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Trichloroacetyl)-L-valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Trichloroacetyl)-L-valine involves its interaction with various molecular targets. The trichloroacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Trichloroacetyl)-L-valine is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical reactivity. Its derivation from L-valine, an essential amino acid, also makes it of particular interest in biological studies .

Properties

CAS No.

165058-55-9

Molecular Formula

C7H10Cl3NO3

Molecular Weight

262.5 g/mol

IUPAC Name

(2S)-3-methyl-2-[(2,2,2-trichloroacetyl)amino]butanoic acid

InChI

InChI=1S/C7H10Cl3NO3/c1-3(2)4(5(12)13)11-6(14)7(8,9)10/h3-4H,1-2H3,(H,11,14)(H,12,13)/t4-/m0/s1

InChI Key

WPBVPJGATFRKDV-BYPYZUCNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)(Cl)Cl

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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